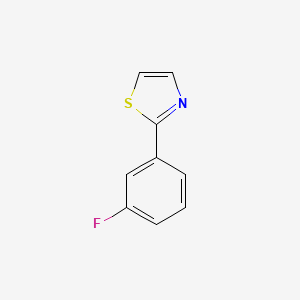

2-(3-Fluorophenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFYZNASQZJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl 1,3 Thiazole Derivatives

Classical and Modern Approaches to 1,3-Thiazole Ring Construction

The synthesis of the 1,3-thiazole core has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods range from historical name reactions to contemporary catalytic and multicomponent approaches.

Hantzsch Synthesis and its Mechanistic Variants

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the construction of the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com In the context of synthesizing 2-(3-Fluorophenyl)-1,3-thiazole, this would typically involve the reaction of 3-fluorothiobenzamide (B1304206) with an appropriate α-haloketone.

The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. youtube.com This is followed by an intramolecular condensation and dehydration to yield the final thiazole product. youtube.com The reaction is often facilitated by heat. youtube.com

Table 1: Mechanistic Steps in Hantzsch Thiazole Synthesis

| Step | Description |

| 1 | Nucleophilic attack of the thioamide sulfur on the α-haloketone. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Intramolecular cyclization via attack of the nitrogen on the carbonyl carbon. |

| 4 | Dehydration to form the dihydrothiazole intermediate. |

| 5 | Elimination of hydrogen halide to yield the aromatic thiazole ring. |

Multicomponent Reactions for Thiazole Formation

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives. researchgate.nettandfonline.comnih.gov

A notable example involves a one-pot, three-component reaction of an aldehyde, thiocarbohydrazide, and a phenacyl bromide under microwave irradiation to afford thiazole analogues in good yields. tandfonline.com For the synthesis of derivatives of this compound, 3-fluorobenzaldehyde (B1666160) would be a key starting material in such a reaction. Another approach describes a four-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to produce 2,4-disubstituted thiazoles. researchgate.net The development of chemoenzymatic one-pot MCRs, utilizing enzymes like trypsin from porcine pancreas, offers a novel and mild route to thiazole derivatives with high yields. nih.gov

Cycloaddition and Condensation Strategies

Cycloaddition reactions provide a powerful tool for the construction of heterocyclic rings. [3+2] cycloaddition reactions, in particular, have been employed for the synthesis of thiazole derivatives. For instance, pyridinium (B92312) 1,4-zwitterionic thiolates can undergo a [3+2] cycloaddition with nitriles to form 2-substituted thiazoles. rsc.org Similarly, enantioselective [3+2] cycloaddition reactions of thiazolium salts with electron-deficient partners, catalyzed by chiral metal complexes, can lead to enantioenriched thiazole-containing fused systems. rsc.org

Condensation reactions are also prevalent in thiazole synthesis. A microwave-assisted two-step reaction sequence involving the condensation of aldehydes with dithiooxamide, followed by an oxidation/aromatization step, yields symmetrical thiazolo[5,4-d]thiazoles. rsc.org Another strategy involves the reaction of propargylamines with isothiocyanates under microwave conditions to produce 2-aminothiazoles. bepls.com

Application of Microwave Irradiation in Thiazole Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. tandfonline.comeurekaselect.com The synthesis of thiazoles has significantly benefited from this technology.

The Hantzsch synthesis, for example, can be performed under microwave irradiation, drastically reducing reaction times from hours to minutes and often improving yields. nih.gov Similarly, multicomponent reactions for thiazole synthesis are frequently carried out under microwave conditions. tandfonline.commdpi.com For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved through a microwave-assisted one-pot, three-component reaction. mdpi.com The use of microwave irradiation in combination with green solvents or catalysts further enhances the environmental friendliness of these synthetic routes. bepls.com

Regioselective and Stereoselective Synthesis of this compound Analogues

The controlled synthesis of specific isomers (regio- and stereoisomers) is a critical aspect of modern organic synthesis, particularly for the development of pharmaceuticals where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.

Regioselective synthesis ensures the formation of a particular constitutional isomer over others. In the context of thiazole synthesis, this can be crucial when multiple reactive sites are present in the starting materials. For example, a one-pot, three-component synthesis of fluorine-containing thiazole derivatives has been reported to proceed with high regioselectivity at room temperature using a heterogeneous catalyst. tandfonline.com Similarly, convergent and regioselective synthesis of thiazolo[2,3-a]pyrimidine derivatives has been achieved through a one-pot reaction, yielding a single regioisomer. nih.gov

Stereoselective synthesis focuses on the preferential formation of one stereoisomer. This is particularly relevant when chiral centers are present in the target molecule. An example is the [3+2] cycloaddition reaction used to synthesize spirooxindole compounds containing an imidazo[2,1-b]thiazole (B1210989) scaffold, which proceeds in a stereoselective manner. mdpi.com The development of enantioselective catalytic systems, such as those using chiral N,N'-dioxide/metal complexes, allows for the asymmetric synthesis of thiazole derivatives, providing access to enantioenriched products. rsc.org

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of the pre-formed this compound core is a versatile strategy for generating a library of analogues with diverse functionalities. This approach allows for the late-stage introduction of various substituents, enabling the exploration of structure-activity relationships.

A key position for functionalization on the thiazole ring is the C2 position. Direct C-H arylation of the thiazole C-H bond at the 2-position can be achieved using palladium/copper catalyst systems. researchgate.net Benzothiazoles, a related class of compounds, can undergo regioselective C2-H functionalization with phosphines to form phosphonium (B103445) salts. These intermediates can then react with a variety of nucleophiles to introduce new ether and amine functionalities. researchgate.net

Furthermore, the introduction of a sulfone group on the thiazole ring can serve as a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org Such strategies significantly expand the chemical space accessible from the parent this compound scaffold.

Electrophilic and Nucleophilic Substitution on the Thiazole Ring System

The reactivity of the thiazole ring in this compound is dictated by the electron distribution within the heterocyclic system. The nitrogen atom at position 3 has a deactivating, electron-withdrawing effect, while the sulfur atom at position 1 acts as an electron donor. pharmaguideline.com This interplay governs the sites of substitution. The calculated π-electron density shows that the C5 position is the most electron-rich, making it the primary site for electrophilic attack. chemicalbook.com Conversely, the C2 position is the most electron-deficient and, therefore, the preferred site for nucleophilic substitution. pharmaguideline.comchemicalbook.com

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, predominantly occur at the C5 position. pharmaguideline.comnumberanalytics.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com If the C5 position is already occupied, electrophilic attack at other positions becomes highly unlikely. pharmaguideline.com

Nucleophilic substitution is less common but can be performed under specific conditions, typically at the C2 position. pharmaguideline.comnumberanalytics.com This reactivity is enhanced if a good leaving group is present at C2. numberanalytics.com The acidity of the proton at the C2 position is a key feature of the thiazole ring; it can be removed by strong organolithium bases, rendering the C2 carbon nucleophilic and capable of reacting with various electrophiles. pharmaguideline.comnih.gov Modern techniques, such as palladium/copper-catalyzed C-H arylation, have been developed to directly functionalize the C2-position of thiazoles under relatively mild conditions. researchgate.net

| Reaction Type | Position on Thiazole Ring | Description | Typical Reagents | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C5 | The electron-rich C5 position is the preferred site for attack by electrophiles. | NBS, NCS (Halogenation); HNO₃/H₂SO₄ (Nitration) | pharmaguideline.comnumberanalytics.com |

| Nucleophilic Substitution | C2 | The electron-deficient C2 position is susceptible to attack by strong nucleophiles, often requiring activation or a leaving group. | Organolithium compounds followed by electrophiles; Metal-catalyzed cross-coupling. | pharmaguideline.comnumberanalytics.com |

| C-H Arylation | C2 | Direct coupling of an aryl halide at the C2 position. | Aryl iodides, Pd/Cu catalyst, TBAF | researchgate.net |

Modifications and Substitutions on the 3-Fluorophenyl Moiety

Further diversification of the this compound scaffold can be achieved by performing substitution reactions on the 3-fluorophenyl ring. The regiochemical outcome of these reactions is controlled by the directing effects of the existing substituents: the fluorine atom and the 2-thiazolyl group. Fluorine is an ortho-, para-directing deactivator, while the thiazolyl group is generally considered a deactivating, meta-directing group.

This creates a complex substitution pattern. Electrophilic attack will likely be directed to the positions that are ortho or para to the fluorine atom (positions 2, 4, and 6) and meta to the thiazolyl substituent (positions 3 and 5). The confluence of these effects suggests that positions 4 and 6 on the phenyl ring are the most probable sites for further electrophilic substitution. Synthetic studies on related phenyl-thiazole structures have demonstrated the feasibility of introducing additional groups, such as bromo and chloro substituents, onto the phenyl ring. acs.orgmdpi.com These modifications are valuable for structure-activity relationship (SAR) studies, as the electronic nature and position of substituents on the phenyl ring can significantly influence biological activity. nih.gov

| Reaction Type | Activating/Directing Groups | Predicted Position of Substitution | Example Reaction | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | -F (ortho, para-directing); -Thiazole (meta-directing) | C4 and C6 | Bromination using NBS or Br₂/FeBr₃ to yield 2-(4-bromo-3-fluorophenyl)-1,3-thiazole or 2-(2-bromo-5-fluorophenyl)-1,3-thiazole. | acs.orgmdpi.com |

| Electrophilic Aromatic Substitution | -F (ortho, para-directing); -Thiazole (meta-directing) | C4 and C6 | Nitration using HNO₃/H₂SO₄ to yield 2-(3-fluoro-4-nitrophenyl)-1,3-thiazole. | ias.ac.in |

| Electrophilic Aromatic Substitution | -F (ortho, para-directing); -Thiazole (meta-directing) | C4 and C6 | Friedel-Crafts Acylation using an acyl chloride and a Lewis acid to introduce a ketone functional group. | numberanalytics.com |

Hybridization with Diverse Heterocyclic Architectures

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. acs.orgekb.eg The this compound core has been successfully hybridized with a variety of other heterocyclic systems, leading to the development of novel bioactive scaffolds. ekb.egresearchgate.net

A prominent example is the fusion with pyrazoline and pyrazole (B372694) rings. nih.govnih.gov Thiazolyl-pyrazoline hybrids are commonly synthesized through the cyclocondensation of thiazole-containing thiosemicarbazones with α,β-unsaturated ketones (chalcones) or by reacting a thiazole-thiocarboxamide intermediate with phenacyl bromides. acs.orgnih.gov These reactions assemble the pyrazoline ring onto the thiazole core, creating a unified molecular entity. acs.orgekb.eg

Another important class of hybrids involves linking the thiazole scaffold to a 1,2,3-triazole ring. This is often accomplished using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient and regiospecific route to 1,4-disubstituted triazoles. researchgate.netnih.gov Alternatively, multi-step syntheses starting from 4-amino-1,2,4-triazole-3-thiones have been employed to create complex hybrid molecules. researchgate.net Other heterocyclic architectures that have been hybridized with the thiazole core include furan (B31954), thiophene, and even other thiazole units to form bithiazoles. nih.govnih.govmdpi.com

| Hybrid Scaffold | Linking Strategy / Key Reaction | Description | Reference |

|---|---|---|---|

| Thiazole-Pyrazoline | Cyclocondensation of thiazolyl-thiosemicarbazide with chalcones or phenacyl bromides. | A five-membered pyrazoline ring is constructed and linked to the thiazole core, often at the N1 position of the pyrazoline. | acs.orgekb.egnih.gov |

| Thiazole-Pyrazole | Reaction of thiazole-hydrazinyl derivatives with 1,3-dicarbonyl compounds. | Creates a hybrid molecule containing the aromatic pyrazole heterocycle linked to the thiazole ring. | researchgate.netnih.gov |

| Thiazole-Triazole | 1,3-Dipolar cycloaddition (e.g., CuAAC "click chemistry") or multi-step cyclization from triazole-thiones. | Efficiently links the thiazole moiety to a 1,2,3- or 1,2,4-triazole (B32235) ring. | researchgate.netnih.gov |

| Thiazole-Furan | Multi-step synthesis involving the construction of one heterocycle onto a pre-existing substituted version of the other. | Combines the thiazole and furan five-membered heterocyclic rings. | nih.gov |

| Bithiazole | Reaction of a thiazole-containing α-bromoketone with a thiourea (B124793) or thioamide derivative. | Covalently links two thiazole rings together. | mdpi.com |

| Thiazole-Thiadiazine | Cyclization of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with α-haloketones. | Forms a fused triazolo-thiadiazine system attached to the 3-fluorophenyl group. | researchgate.net |

Physicochemical and Spectroscopic Characterization of 2 3 Fluorophenyl 1,3 Thiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For fluorinated arylthiazoles, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(3-Fluorophenyl)-1,3-thiazole is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the fluorophenyl ring. The thiazole protons, typically found at positions 4 and 5, exhibit characteristic chemical shifts. For instance, in 4-phenyl-1,3-thiazole derivatives, the C5-H proton often appears as a singlet in the range of 7.62–8.55 ppm. nih.gov The protons of the phenyl ring will appear in the aromatic region (typically δ 7.0–8.5 ppm), with their chemical shifts and coupling patterns influenced by the position of the fluorine substituent and the thiazole ring.

The 3-fluorophenyl group will present a complex splitting pattern due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine atom is expected to show a doublet of doublets, while other protons will also exhibit splitting based on their proximity to the fluorine atom and each other. In a related series of fluorophenyl-based thiazoles, the thiazole proton at position 5 was observed between 6.22 and 7.50 ppm, while other aromatic protons appeared in their expected regions. nih.gov

Table 1: Comparative ¹H NMR Data for 2-Aryl-1,3-thiazole Analogues

| Compound | Solvent | Thiazole Protons (δ ppm) | Aromatic Protons (δ ppm) |

|---|---|---|---|

| 2-Phenylbenzothiazole rsc.org | CDCl₃ | --- | 8.10-8.07 (m, 3H), 7.89 (d, 1H), 7.57-7.46 (m, 4H), 7.37 (t, 1H) |

| 2-Amino-4-phenylthiazole researchgate.net | - | H-5: singlet | - |

| 2-(2-(3,4-Dimethoxybenzylidene)hydrazinyl)-4-phenylthiazole researchgate.net | DMSO-d₆ | 7.32 (s, 1H) | 7.24 (t, 1H), 7.42 (t, 2H), 7.87 (d, 3H) |

Note: The table presents data for related structures to provide a comparative context for the expected spectrum of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the thiazole ring (C2, C4, and C5) and the six carbons of the fluorophenyl ring. The C2 carbon of the thiazole ring, being adjacent to both sulfur and nitrogen, is typically observed downfield. In various 2-arylthiazole derivatives, the C2 carbon signal appears in the range of δ 168-169 ppm, while the C5 signal is found further upfield, around δ 101-115 ppm. nih.govresearchgate.netasianpubs.org

The carbon atoms of the 3-fluorophenyl ring will show signals in the aromatic region (δ 110-165 ppm). Their chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the thiazole substituent. Crucially, these carbons will exhibit coupling with the ¹⁹F nucleus (C-F coupling), with the magnitude of the coupling constant (¹JCF, ²JCF, ³JCF) depending on the number of bonds separating the carbon and fluorine atoms. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant. For example, in a series of fluorinated hydrazinylthiazole derivatives, smaller doublets with a coupling constant of ²JCF = 21.6 Hz were observed for carbons two bonds away from the fluorine atom. nih.gov

Table 2: Comparative ¹³C NMR Data for 2-Aryl-1,3-thiazole Analogues

| Compound | Solvent | Thiazole Carbons (δ ppm) | Aromatic Carbons (δ ppm) |

|---|---|---|---|

| 2-Aminothiazole (B372263) chemicalbook.com | DMSO-d₆ | C2: 168.8, C4: 150.2, C5: 101.9 | --- |

| 3-(2-Aminothiazol-4-yl)-2-methylchromone asianpubs.org | CDCl₃ | C2: 169.3, C4: 148.7, C5: 100.8 | - |

| 2-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)-4-phenylthiazole researchgate.net | DMSO-d₆ | C2: 168.4, C5: 103.2 | 125.4, 125.5, 126.1, 127.5, 128.5, 134.5 |

Note: This table provides representative chemical shifts for thiazole ring carbons and aromatic carbons in related molecules.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which spans about 800 ppm. nih.govwikipedia.org The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. For fluoroaromatic compounds, chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com

The chemical shift for a fluorine atom on a benzene (B151609) ring generally falls within the range of -100 to -170 ppm. ucsb.edu The precise value for this compound will be influenced by the electronic effects of the thiazole substituent. In studies of fluorophenols, the chemical shifts were observed between -140 and -160 ppm. nih.gov The signal for the fluorine in the target compound is expected to appear as a multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para H-F couplings).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands for the thiazole ring, the substituted phenyl ring, and the carbon-fluorine bond.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching (aromatic and thiazole rings): A series of bands in the 1620-1400 cm⁻¹ region. Thiazole ring vibrations have been noted in similar compounds around 1630 cm⁻¹ and 1500 cm⁻¹. cdnsciencepub.com

C-F stretching: A strong absorption band typically found in the 1250-1000 cm⁻¹ region.

C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for Thiazole and Phenyl Analogues

| Functional Group / Vibration | Compound | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Thiazole Ring Vibrations | 2-Mercapto-4-phenylthiazole | 1570, 1493 | cdnsciencepub.com |

| Thiazole Ring Vibrations | Methylthiazoles | 1445-1375 | cdnsciencepub.com |

| Thiazole C-H | 4-Phenyl-1,3-thiazole derivatives | 3180-3100 | nih.gov |

| Aromatic C=C | (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone | 1600-1200 | tsijournals.com |

Note: This table collates data from various thiazole-containing molecules to predict the spectrum of the title compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₆FNS), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

Molecular Formula: C₉H₆FNS

Calculated Monoisotopic Mass: 191.0208

(9 x 12.000000) + (6 x 1.007825) + (1 x 18.998403) + (1 x 14.003074) + (1 x 31.972071) = 191.020773

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass-to-charge ratio very close to this calculated value. For example, HRMS analysis of a fluorinated thiazole derivative, C₂₅H₁₉F₃N₄OS, showed a calculated mass of 480.1232 and a found mass of 480.1234, confirming its formula. researchgate.net Similarly, the synthesis of various phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety was confirmed using HRMS. nih.gov This demonstrates the reliability of HRMS in verifying the successful synthesis of complex thiazole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). The resulting spectrum provides insights into the conjugated π-electron system.

The electronic spectrum of 2-arylthiazoles is typically characterized by π → π* transitions. The core 1,3-thiazole ring itself exhibits absorption in the UV region nist.gov. When conjugated with a phenyl ring, as in 2-phenylthiazole (B155284), these absorption bands shift to longer wavelengths (a bathochromic shift) due to the extended π-system which lowers the HOMO-LUMO energy gap.

In a study of 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles, the first absorption band was identified as a π-π* HOMO-LUMO transition with charge-transfer character researchgate.net. The introduction of substituents on the phenyl ring further modulates the electronic transitions. For this compound, the fluorine atom, being an electron-withdrawing group, is expected to influence the energy of the molecular orbitals and thus the position and intensity of the absorption maxima (λmax). Research on related 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has confirmed the utility of UV-Vis spectroscopy in characterizing the structure of such fluorinated derivatives nih.gov. While specific λmax values for the title compound are not documented in the searched literature, analysis of related compounds provides a reference. For instance, various 2-aminothiazole derivatives show absorption maxima in the UV range researchgate.net.

Table 1: UV-Vis Absorption Data for Thiazole and Related Analogues

| Compound Name | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Thiazole | Not Specified | ~235 | nist.gov |

| 2-Aminothiazole | Various | Not specified | researchgate.net |

| 2-Aryl-4-hydroxy-5-(2'-aminophenyl)-1,3-thiazoles | Various | Not specified (Bathochromic shifts noted) | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The key structural feature of this compound is the dihedral angle between the phenyl and thiazole rings. This conformation is determined by a balance of electronic and steric effects. Conjugation between the two aromatic rings favors a planar conformation, which maximizes π-orbital overlap. However, steric hindrance between the ortho hydrogens on the phenyl ring and the atoms of the thiazole ring can force the rings to twist out of planarity.

The presence of a fluorine atom at the meta-position of the phenyl ring is a crucial factor. Fluorine is a small but highly electronegative atom, and its substitution can influence molecular conformation through dipole-dipole interactions and hyperconjugation nih.govbeilstein-journals.org. Studies on bi-aryl systems containing ortho-fluorine atoms show that electrostatic repulsion between the fluorine and a nearby lone pair (for example, on a nitrogen atom) can strongly disfavor planar conformations nih.gov. While the fluorine in this compound is in the meta-position and thus direct steric clash is less of an issue, its electronic influence on the phenyl ring can still affect the rotational barrier and the preferred dihedral angle.

Detailed crystallographic data from analogues provide a template for understanding the expected solid-state structure. For example, the crystal structure of 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole has been determined, providing precise bond lengths and angles for the thiazole moiety scispace.com. Similarly, a study on 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone offers detailed X-ray diffraction data for a related phenyl-heterocycle system researchgate.net. These studies consistently show that the planarity of such linked-ring systems is a delicate balance of intramolecular interactions.

Table 2: Crystallographic Data for Selected Thiazole Analogues

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| 2-Methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole | Monoclinic | P21/c | C17–N1 bond distance of 1.300(2) Å, indicating double bond character. | scispace.com |

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Outcomes

Antimicrobial Activity Profile

Derivatives of 2-(3-fluorophenyl)-1,3-thiazole have been investigated for their potential to combat various microbial pathogens.

While specific studies on the antibacterial activity of this compound itself are not extensively detailed in the provided results, the broader class of thiazole (B1198619) derivatives has shown promise. For instance, novel substituted 5-(1H-pyrazol-3-yl)thiazole compounds have been identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. capes.gov.br This inhibition is a well-established mechanism of action for antibacterial agents like fluoroquinolones. capes.gov.brnih.gov Structure-guided optimization of these pyrazolyl-thiazole compounds led to enhanced enzymatic potency and moderate antibacterial activity, particularly against Escherichia coli GyrB. capes.gov.br

Furthermore, the synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates, which can be structurally related to functionalized thiazoles, has yielded compounds with potent antibacterial activity against a range of pathogenic strains. nih.govrsc.org These conjugates were also shown to inhibit DNA gyrase, suggesting a similar mechanistic pathway. nih.govrsc.org Specifically, certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal activity of thiazole derivatives has been a subject of significant research. Azole-based drugs are a cornerstone of antifungal therapy, primarily acting by inhibiting sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govnih.gov The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov

While direct data on this compound's effect on sterol 14α-demethylase is not explicitly available, the general class of azole derivatives, which includes thiazoles, is known for this mechanism. nih.govnih.gov For example, various novel azole derivatives have been synthesized and shown to be potent inhibitors of Candida albicans CYP51. nih.gov The strength of this inhibition is highly dependent on the structural composition of the azole molecule. nih.gov

Derivatives containing the 1,3-thiazole core have been explored for their activity against protozoan parasites, including Plasmodium falciparum, the causative agent of malaria. In a study of 1,2,3-triazole-naphthoquinone conjugates, which feature a heterocyclic system that can be compared to thiazoles, some compounds exhibited significant antiplasmodial activity. mdpi.com For instance, a compound bearing a methoxy (B1213986) group at C-4 and a fluoro group at C-3 on the phenyl ring showed a notable IC50 value of 0.8 ± 0.1 μM against chloroquine-sensitive strains of P. falciparum. mdpi.com

The antiplasmodial activity of such compounds is often linked to their ability to interfere with essential parasitic processes. The structural features of the substituent on the aromatic ring play a crucial role in determining the potency of these compounds. mdpi.com

Thiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. Schiff bases of pyrazolone (B3327878) derivatives containing a 4-phenyl-1,3-thiazole moiety have been synthesized and screened for their in-vitro activity against Mycobacterium tuberculosis. nih.gov Several of these compounds displayed good activity, with minimum inhibitory concentrations (MICs) ranging from 6.48 to 53.59 μM. nih.gov The substitution pattern on the phenyl ring significantly influenced the antitubercular activity. nih.gov

Additionally, 1,2,3-triazole derivatives, which share structural similarities with functionalized thiazoles, have also been investigated for their antitubercular properties. nih.govresearchgate.net These studies highlight the potential of heterocyclic compounds in the development of new treatments for tuberculosis. nih.govresearchgate.net

Antineoplastic and Apoptosis-Inducing Properties

The 1,3-thiazole scaffold is a key component in several anticancer drugs and is known to induce apoptosis in cancer cells. nih.gov

Derivatives incorporating the 1,3-thiazole nucleus have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, a series of 1,3-thiazole derivatives bearing a phthalimide (B116566) group were synthesized and evaluated for their cytotoxic effects. nih.gov These compounds were tested against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. nih.gov

The results indicated that several of the synthesized compounds exhibited potent cytotoxic activity. nih.gov For example, one derivative showed a very low IC50 value of 0.2±0.01 µM against MCF-7 cells. nih.gov The cytotoxic activity of these compounds is believed to be related to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation into the molecular mechanism suggested that these compounds induce apoptosis through the intrinsic pathway, involving the regulation of BAX and BCL-2 gene expression. nih.gov

Table 1: Antiproliferative Activity of Selected 1,3-Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 5b | MCF-7 | 0.2 ± 0.01 |

| 5k | MDA-MB-468 | 0.6 ± 0.04 |

| 5g | PC-12 | 0.43 ± 0.06 |

Data sourced from a study on synthetic 1,3-thiazole incorporated phthalimide derivatives. nih.gov

Mechanisms of Apoptosis Induction (e.g., BAX, caspase-3 modulation)

The induction of apoptosis, or programmed cell death, is a key mechanism through which various therapeutic agents exert their effects. Derivatives of the 1,3-thiazole nucleus have been shown to trigger this process in cancer cells through the modulation of key regulatory proteins. nih.gov

One of the critical pathways in apoptosis is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. The balance between these proteins is crucial for cell survival and death. An increase in the BAX/Bcl-2 ratio is a hallmark of apoptosis induction. Studies have shown that certain thiazole derivatives can up-regulate the expression of BAX while down-regulating Bcl-2, thereby shifting the balance towards cell death. nih.govmedchemexpress.com

Following the upstream signals, the execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade. Research has demonstrated that treatment with specific thiazole derivatives leads to a significant increase in the activity of caspase-3. nih.govmedchemexpress.com For instance, a novel thiazole derivative incorporating a fluorinated-indenoquinoxaline moiety was found to promote apoptosis by up-regulating both BAX and caspase-3. medchemexpress.com This modulation of the intrinsic apoptotic pathway underscores the potential of these compounds in targeting cancer cells.

| Compound Class | Apoptotic Mechanism | Key Proteins Modulated | Reference |

| 1,3-Thiazole incorporated phthalimide derivatives | Intrinsic pathway of apoptosis | Bcl-2, BAX, Caspase-3 | nih.gov |

| Thiazole derivatives with fluorinated-indenoquinoxaline | Apoptosis induction | BAX, Caspase-3, Bcl-2 | medchemexpress.com |

Targeting Specific Signaling Pathways (e.g., VEGFR2/AKT axis)

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The binding of its ligand, VEGF, to VEGFR-2 activates several downstream signaling pathways, including the PI3K/AKT pathway, which is central to cell proliferation, survival, and migration. frontiersin.org Therefore, the inhibition of the VEGFR-2/AKT signaling axis is a significant strategy in cancer therapy. nih.gov

Several derivatives containing the 2-phenyl-1,3-thiazole scaffold have been investigated as inhibitors of this pathway. The presence of a fluoro group at the 3-position of the phenyl ring has been noted in compounds with potent anti-VEGFR-2 activity. nih.gov For example, a novel hybrid of a thiazole derivative with a fluorinated-indenoquinoxaline was identified as a dual inhibitor of VEGFR-2 and AKT. medchemexpress.com This compound, referred to as VEGFR-2/AKT-IN-2, demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.061 μM in HepG-2 cells and also reduced the levels of total and phosphorylated AKT. medchemexpress.com The inhibition of this pathway ultimately contributes to the anti-proliferative and pro-apoptotic effects of these compounds.

| Compound/Derivative | Targeted Pathway | Key Molecules Inhibited | IC50 (VEGFR-2) | Reference |

| 3-Fluorophenyl derivative | VEGFR-2 signaling | VEGFR-2 | 47 nM | nih.gov |

| VEGFR-2/AKT-IN-2 | VEGFR-2/AKT axis | VEGFR-2, AKT | 0.061 μM | medchemexpress.com |

Anti-inflammatory Response Modulation

Inflammation is a complex biological response implicated in numerous diseases. The p38α mitogen-activated protein kinase (MAPK) is a key regulator of the inflammatory process, controlling the production of pro-inflammatory mediators. nih.govresearchgate.net A series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anti-inflammatory effects through the inhibition of p38α. nih.gov

These compounds were tested for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key inflammatory mediators. nih.govresearchgate.net The results indicated that the nature of the terminal moiety and the linker length significantly influenced the inhibitory activity. Specifically, compounds with a terminal sulfonamide moiety and a propyl linker demonstrated the most potent inhibition of PGE2 production. nih.gov Furthermore, selected compounds were shown to inhibit the overexpression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively. nih.govresearchgate.net Thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group have also exhibited significant anti-inflammatory activity. nih.gov

| Compound Series | Mechanism of Action | Key Mediators/Enzymes Inhibited | Reference |

| 3-Fluorophenyl pyrimidinylimidazo[2,1-b]thiazoles | p38α inhibition | Nitric Oxide, PGE2, iNOS, COX-2 | nih.govresearchgate.net |

| 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Not specified | Not specified | nih.gov |

Antidiabetic Potential

The management of type 2 diabetes mellitus often involves controlling postprandial hyperglycemia. One therapeutic strategy is to inhibit the key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov

A novel series of fluorophenyl-based thiazoles has been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase. nih.gov Several of these synthesized compounds exhibited moderate to high enzyme inhibition potency in a dose-dependent manner. acs.org One particular analog, 3h , was identified as a highly potent candidate against α-amylase, with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM). nih.govacs.org These findings suggest that the this compound scaffold can be a valuable starting point for designing new and effective α-amylase and α-glucosidase inhibitors.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Analogue 3h (fluorophenyl-based thiazole) | α-Amylase | 5.14 ± 0.03 μM | nih.govacs.org |

| Acarbose (Standard) | α-Amylase | 5.55 ± 0.06 μM | nih.govacs.org |

Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which contribute to diabetic complications. Therefore, inhibiting glycation is another important strategy in managing diabetes.

The same series of fluorophenyl-based thiazoles was also assessed for their antiglycation potential. nih.gov All the synthesized compounds demonstrated good to excellent antiglycation activity. nih.govacs.org Notably, compounds 3d , 3f , 3i , and 3k exhibited excellent antiglycation inhibition, with IC50 values significantly lower than that of the standard inhibitor, aminoguanidine. nih.govacs.org Compound 3i , which has a trifluoromethyl group at the 3-position, showed the highest inhibition activity. nih.gov Phenyl thiazole hydrazone derivatives have also been reported to possess significant antiglycation activity. researchgate.net

| Compound/Derivative | Antiglycation IC50 | Standard (Aminoguanidine) IC50 | Reference |

| Compound 3i | 0.393 ± 0.002 mg/mL | 0.403 ± 0.001 mg/mL | nih.gov |

| Compound 3d | 0.394 ± 0.003 mg/mL | 0.403 ± 0.001 mg/mL | nih.gov |

| Compound 3k | 0.396 ± 0.002 mg/mL | 0.403 ± 0.001 mg/mL | nih.gov |

| Compound 3f | 0.399 ± 0.002 mg/mL | 0.403 ± 0.001 mg/mL | nih.gov |

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Thiazole derivatives have been widely investigated for their antioxidant properties. mdpi.com

The antioxidant capacity of these compounds is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com The presence of phenolic groups and a hydrazone moiety in the structure of some thiazole derivatives has been attributed to their remarkable antioxidant and antiradical activity. nih.gov Furthermore, some thiazole-containing compounds have shown excellent free Fe2+ chelating capacity, which is significant as iron can participate in the generation of highly reactive hydroxyl radicals. mdpi.com The antioxidant potential of these compounds is also linked to their ability to scavenge ROS, thereby mitigating oxidative damage. researchgate.net

| Compound Class | Antioxidant Assay | Activity | Reference |

| Phenolic Thiazoles | DPPH, ABTS, FRAP | High radical scavenging and reducing power | nih.govmdpi.com |

| 1,2,3-Triazole-containing Nitrones | Lipid peroxidation inhibition, Hydroxyl radical scavenging | Potent inhibition | nih.gov |

| Thiazole derivatives | Free Fe2+ chelating | Excellent | mdpi.com |

Ligand-Receptor Interactions and Enzyme Inhibition

TRPM8 Receptor Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel activated by cold temperatures and cooling agents. nih.gov Its role in sensing cold has made it a target for developing treatments for cold-induced pain conditions. nih.gov Research into TRPM8 antagonists has led to the discovery of potent modulators, and while specific data on this compound is not detailed, the broader class of thiazole-containing compounds has been investigated for this activity. For instance, the optimization of a series of TRPM8 antagonists led to the discovery of PF-05105679, a compound that has undergone clinical investigation for cold-related pain. nih.gov Further studies on β-carboline-based antagonists have identified compounds with high potency, such as (5R,11aS)-5-(4-chlorophenyl)-2-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione, which demonstrated significant in vivo analgesic activity in models of cold allodynia. nih.gov

Aldose Reductase Inhibition

Aldose reductase is the initial enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this enzyme is implicated in the development of diabetic complications. nih.govnih.gov Therefore, inhibiting aldose reductase is a key therapeutic strategy. While direct inhibitory data for this compound is not available, numerous studies have highlighted the potential of thiazole derivatives as aldose reductase inhibitors. For example, a series of new 1,3,4-thiadiazole (B1197879) derivatives demonstrated potent aldose reductase inhibition, with some compounds showing significantly lower IC₅₀ and Kᵢ values compared to the standard inhibitor, epalrestat. nih.gov Similarly, spirobenzopyran acetic acid derivatives containing a thiazole moiety have been identified as promising aldose reductase inhibitors with IC₅₀ values in the micromolar to low micromolar range. drugdiscoverytrends.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. nih.gov Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. The potential of thiazole-containing compounds as DPP-4 inhibitors has been explored. For instance, novel, potent inhibitors of DPP-4 containing a fluoroolefin peptide isostere were found to competitively inhibit the enzyme with Kᵢ values in the micromolar range. nih.gov Other research has identified various heterocyclic structures, including those with a thiazole ring, that demonstrate significant DPP-4 inhibitory activity. nih.gov

Other Pharmacological Activities

Anthelmintic Activity

The thiazole nucleus is a common structural motif in compounds with anthelmintic properties. researchgate.net While specific studies on this compound are not detailed, related thiazole derivatives have shown promise. For example, certain 2,4,5-trisubstituted thiazole derivatives have demonstrated significant anthelmintic activity against earthworms, comparable to the standard drug albendazole.

Anti-Alzheimer's Activity

The multifactorial nature of Alzheimer's disease has led to the investigation of multi-target agents. Thiazole derivatives have emerged as promising scaffolds for developing such agents, particularly as cholinesterase inhibitors. mdpi.comnih.govdntb.gov.ua

Cholinesterase Inhibition: Several studies have reported the synthesis of thiazole derivatives with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. For instance, a series of thiazolylhydrazone derivatives showed significant and selective AChE inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the standard drug donepezil. mdpi.comnih.gov Another study on new thiourea (B124793) and benzamide (B126) derivatives of 2-aminothiazole (B372263) also reported compounds with notable inhibitory activity against both AChE and BuChE. dntb.gov.ua The structure-activity relationship of 1,3-thiazole derivatives has been explored to optimize their cholinesterase inhibitory potential. academie-sciences.fr

Neuroprotection: Beyond cholinesterase inhibition, some thiazole-containing compounds have shown neuroprotective effects. For example, 1,2,3-triazole-genipin analogues have demonstrated neuroprotective properties against H₂O₂-induced toxicity. nih.gov

Anticonvulsant Activity

The search for new anticonvulsant agents has led to the exploration of various heterocyclic compounds, including those containing a thiazole ring. mdpi.comresearchgate.net

Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models: Thiazole-bearing 4-thiazolidinones have been evaluated in both MES and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models. mdpi.com Certain derivatives showed excellent anticonvulsant activity in both models. mdpi.com Similarly, thiopyrano[2,3-d]thiazole derivatives have been identified as having a pronounced anticonvulsant effect in the scPTZ test, with some compounds showing efficacy comparable to the reference drug, sodium valproate. researchgate.netresearchgate.net The anticonvulsant activity of various triazole and thiadiazole derivatives has also been well-documented, often showing efficacy in both MES and PTZ screens. frontiersin.orgnih.gov

Computational Chemistry and Chemoinformatics in 2 3 Fluorophenyl 1,3 Thiazole Research

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in understanding the interactions between a ligand, such as a derivative of 2-(3-fluorophenyl)-1,3-thiazole, and its biological target, typically a protein or enzyme.

Prediction of Binding Modes and Key Interactions

Molecular docking simulations have been successfully employed to elucidate the binding modes of various thiazole (B1198619) derivatives within the active sites of their biological targets. For instance, studies on fluorophenyl-based thiazoles have revealed various interactions, including pi-pi stacking, hydrogen bonding, and van der Waals forces, that contribute to the stability of the ligand-target complex. nih.gov In research targeting cholinesterase inhibition, molecular docking provided insights into the stabilizing interactions between thiazole derivatives and the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr These studies can identify key amino acid residues that are crucial for binding. For example, in the case of certain thiazole amides docked with AChE, a hydrogen bond between the amide's -NH group and the oxygen of Tyr121 was observed. academie-sciences.fr

Interactive Table: Examples of Key Interactions Identified through Molecular Docking of Thiazole Derivatives.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Fluorophenyl-based thiazoles | α-amylase | Varied | Pi-pi, H-bonding, van der Waals |

| Thiazole amides | Acetylcholinesterase (AChE) | Tyr121, Phe288, Phe290, His440, Phe330, Trp279, Tyr70, Tyr334 | Hydrogen bonding, Pi-pi stacking |

| Thiazole derivatives | Aromatase, EGFR, CDK2, Bcl-2 | Not specified | Not specified |

Estimation of Binding Affinities and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target. researchgate.net This allows for the ranking of different compounds and the prioritization of those with the most favorable predicted binding energies for synthesis and experimental testing. nih.gov For example, in a study of novel thiazole derivatives as potential anticancer agents, molecular docking was used to assess the binding affinity against several key proteins involved in cancer progression, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). researchgate.net The docking scores obtained from these simulations helped identify compounds with promising binding potential. researchgate.net Similarly, research on thiazole carboxamide derivatives as COX inhibitors utilized molecular docking to evaluate their binding, with one compound showing a high inhibitory activity percentage against COX-2. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like this compound. DFT is used to investigate the electronic structure and reactivity of these compounds.

Elucidation of Electronic Properties and Molecular Orbitals

DFT calculations are instrumental in determining the electronic properties of thiazole derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. sci-hub.se The energy gap between HOMO and LUMO (Egap) is a crucial indicator of a molecule's chemical reactivity. sci-hub.seresearchgate.net For instance, studies on various thiazole derivatives have shown that the distribution of HOMO and LUMO can be influenced by the nature and position of substituents on the thiazole ring. researchgate.netmdpi.com In some cases, the HOMO is localized over the benzene (B151609) ring, while the LUMO is distributed over the entire molecule, and the transition between them indicates a charge transfer from the benzene to the thiazole ring. sci-hub.se

Interactive Table: Calculated Electronic Properties of Thiazole Derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 |

| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 |

| 5-Methyl thiazole | -9.174 | 3.462 | 12.636 |

Data sourced from a study on methyl substituted thiazoles. researchgate.net

Reactivity Descriptors and Fukui Functions

DFT is also used to calculate reactivity descriptors, such as Fukui functions, which help in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net Studies on thiazole derivatives have utilized Fukui functions to identify suitable nucleophilic sites. researchgate.net For instance, it has been observed that the N-site of the thiazole ring can be a preferred site for either hard or soft reactions depending on whether the substituents are electron-attracting or electron-releasing. researchgate.net These calculations can predict the reactivity sequence among different substituted thiazoles, for example, showing that 2-substituted thiazoles are more reactive towards electrophilic attack than 4- or 5-substituted ones. researchgate.net The concept of polarization justified Fukui functions has also been applied to thiazole, highlighting its uniquely aromatic character compared to imidazole (B134444) and oxazole. komorowski.edu.pl

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for understanding the stability of the ligand-protein complex and observing any conformational changes that may occur upon binding. researchgate.net MD simulations can assess the stability and characteristics of interactions over a longer timescale, complementing the insights gained from molecular docking. researchgate.net For instance, MD simulations have been used in the design of benzothiazole-thiazole hybrids as potent p56lck inhibitors, helping to identify competitive inhibitors by observing their dynamic behavior within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ymerdigital.comresearchgate.net

For thiazole derivatives, QSAR models are developed to predict their efficacy for various biological targets, such as anti-inflammatory or anticancer activities. laccei.orgnih.gov The process involves compiling a dataset of thiazole compounds with experimentally measured biological activities (e.g., IC₅₀ values). acs.org These activities are typically converted to a logarithmic scale (pIC₅₀).

A robust QSAR model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net The quality and predictive power of the model are assessed using several statistical metrics.

Table 1: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Good Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. It measures the goodness of fit. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.5 |

| pred_R² (External R²) | Measures the predictive power of the model on an external test set of compounds not used in model building. | > 0.6 |

A study on 2,4-disubstituted thiazoles as antimicrobial agents and another on 1,2,4-triazole (B32235) derivatives as anticancer agents demonstrated the development of statistically significant QSAR models. researchgate.netnih.gov For example, a 3D-QSAR model for anticancer triazole derivatives yielded a squared correlation coefficient (R²) of 0.8713 and an external predictivity (pred_R²) of 0.8417, indicating a strong and predictive model. nih.gov Such models are invaluable for predicting the activity of newly designed compounds before their synthesis. scholars.direct

A critical outcome of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. researchgate.net These descriptors quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties. researchgate.net

In studies of thiazole derivatives, several types of descriptors have been found to be important:

Topological Descriptors: These describe the connectivity of atoms. For example, the molecular connectivity index (2χv) and Kier's shape index (κα3) were identified as key parameters for the antimicrobial activity of some thiazole derivatives. researchgate.net

Electronic/Quantum Chemical Descriptors: These relate to the electronic properties of the molecule. Wang-Ford charges of specific atoms in the thiazole nucleus and the attached phenyl ring have been shown to be important for binding affinity to the human adenosine (B11128) A3 receptor. nih.gov In some models, the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) are significant. researchgate.net

Steric and Electrostatic Fields (3D-QSAR): In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the model identifies regions in space where steric bulk or specific electrostatic charges (positive or negative) are favorable or unfavorable for activity. nih.gov For instance, a model might show that low to optimum bulk (steric) and electronegative substituents (electrostatic) are required for enhanced anticancer activity. nih.gov

Physicochemical Descriptors: Properties like the partition coefficient (logP), which measures lipophilicity, are often crucial. One QSAR study found that adenosine A3 binding affinity increases with a decrease in the compound's lipophilicity. nih.gov

Identifying these key descriptors provides direct insight into the structure-activity relationship, guiding medicinal chemists on how to modify the this compound scaffold to improve its biological efficacy.

Virtual Screening for Novel Active Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This in silico approach significantly narrows down the number of candidates for experimental testing, saving time and resources. researchgate.net For scaffolds like this compound, virtual screening can be used to discover new derivatives with enhanced or novel activities. nih.gov

The process is often hierarchical and can be broadly categorized into two types:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown but active ligands have been identified. It relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active compound, such as a potent thiazole derivative, is used as a template to search a database for molecules with similar shapes and chemical features (pharmacophores). nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR), SBVS can be employed. This approach involves docking a library of compounds into the binding site of the target protein. wjarr.com The compounds are then ranked based on a scoring function that estimates their binding affinity.

A typical virtual screening workflow for discovering new thiazole-based inhibitors might involve:

Filtering a large compound database (e.g., ZINC, ChEMBL) of millions of compounds based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for "drug-like" molecules. elsevierpure.comnih.gov

Docking the filtered library into the active site of the target protein (e.g., a kinase, a protease). wjarr.comnih.gov

Ranking the compounds based on their docking scores and visual inspection of their binding poses to select a smaller set of "hits". nih.gov

Further refining the hit list using more computationally intensive methods like MD simulations and MM/PBSA calculations to get a more accurate estimate of binding affinity. nih.gov

This multi-step process has been successfully used to identify novel thiazole derivatives for various targets, including inhibitors of the LasR quorum sensing receptor in P. aeruginosa and potential antifungal agents. elsevierpure.comnih.gov

Structure Activity Relationship Sar and Rational Design

Influence of Fluorine Substitution on Bioactivity and Pharmacokinetic Profile

The inclusion of fluorine in drug candidates can significantly enhance various properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govmdpi.com In the context of 2-phenylthiazole (B155284) derivatives, the presence and position of fluorine on the phenyl ring are critical determinants of their biological activity.

The strategic placement of fluorine can also lead to synergistic effects. For example, in benzothiazole–pyrazole (B372694) hybrids, the combination of a C-6 methoxy (B1213986) group and an ortho-fluoro on the phenyl ring resulted in submicromolar inhibition of cancer cell lines. mdpi.com This highlights the nuanced role of fluorine in modulating the bioactivity of these heterocyclic scaffolds.

Role of Substituents at Position 2 of the Thiazole (B1198619) Ring

For example, in a series of anti-Candida agents, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be more potent than those lacking the C2-hydrazone linkage. nih.gov This suggests that the hydrazone group plays a crucial role in the antifungal activity. Similarly, in a study of antimicrobial agents, the presence of a 3-pyridyl moiety at the 2-position of the thiazole ring enhanced activity by five- to ten-fold compared to other analogs, likely due to an additional hydrogen bond with the target enzyme. nih.gov

Conversely, some substitutions can be detrimental to activity. For instance, in a series of antitubercular compounds, while the amino group at the C-2 position could accommodate various lipophilic substitutions, the thiazole moiety itself was sensitive to modifications. nih.gov The introduction of bulky or certain functional groups at this position can lead to a decrease or complete loss of activity.

Impact of Substitutions on the Phenyl Ring and its Orientation

Substituents on the phenyl ring of 2-phenylthiazole derivatives play a pivotal role in determining their biological efficacy and can influence the orientation of the phenyl ring relative to the thiazole core. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. psu.edu

The position of substituents on the phenyl ring is critical. For example, in a study of HIV-1 capsid inhibitors, ortho-substituted aniline (B41778) derivatives were found to be significantly more effective than their meta- and para- counterparts. nih.gov The specific nature of the substituent is also important. For instance, in a series of anticancer agents, a methoxy group at the 4-position of the phenyl ring improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against other cancer cell lines. nih.gov

Design Principles for Optimizing Biological Potency and Selectivity

The rational design of potent and selective 2-phenylthiazole derivatives relies on a comprehensive understanding of their SAR. Several key principles have emerged from various studies to guide the optimization of these compounds.

Lipophilicity and Hydrophobicity: The introduction of lipophilic groups can enhance activity. For instance, in a series of anti-Candida compounds, derivatives with a lipophilic substituent at the C4 position of the thiazole ring were found to be the most promising. nih.gov

Hydrogen Bonding: The ability to form hydrogen bonds is often crucial for potent biological activity. The presence of hydrogen bond donors, such as a 3-pyridyl moiety, has been shown to significantly improve the activity of thiazole derivatives. nih.gov

Steric Factors: The size and shape of substituents are critical. While some positions can accommodate bulky groups, others are highly sensitive to steric hindrance. For example, in some series, substituents larger than a methyl group at the 4-position of the thiazole ring were well-tolerated. nih.gov

Electronic Effects: The electronic properties of substituents on the phenyl ring can modulate activity. Both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific biological target and the desired interaction. nih.govnih.gov

| Compound Series | Key Structural Feature | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| 2-Phenylthiazole-4-carboxamides | 3-Fluoro on phenyl ring | Good cytotoxic activity | nih.gov |

| 2-Hydrazinyl-1,3-thiazoles | Hydrazinyl group at C2 | Enhanced anti-Candida activity | nih.gov |

| 2-Arylthiazoles | 3-Pyridyl at C2 | 5-10 fold increase in antibacterial activity | nih.gov |

| 4-Phenyl-1H-1,2,3-triazole Phenylalanines | Ortho-substitution on aniline | More effective HIV-1 capsid inhibitors | nih.gov |

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and Alzheimer's disease, has led to a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced risk of drug resistance. nih.gov

The 2-phenylthiazole scaffold has emerged as a promising platform for the development of MTDLs. frontiersin.org By incorporating different pharmacophores into a single molecule, researchers can design compounds with a broader spectrum of activity. For example, novel thiazole-based derivatives have been developed as dual EGFR/VEGFR-2 inhibitors with additional antioxidant and antibacterial properties, making them potential candidates for treating both cancer and bacterial infections. frontiersin.org

The design of MTDLs often involves the fusion or linking of different heterocyclic systems. For instance, the combination of thiazole and pyrazole moieties has been explored to create compounds with significant antimicrobial activity. acs.org This approach allows for the modulation of multiple pathways involved in a disease process, offering a more holistic therapeutic strategy. nih.govnih.gov

Role As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Diverse Organic Compounds

The 2-(3-fluorophenyl)-1,3-thiazole moiety is a foundational component in the synthesis of more complex molecules. Its reactivity allows for modifications at various positions, leading to the generation of a broad spectrum of derivatives.

Thiazole (B1198619) derivatives, in general, are recognized for their significant role in medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.netnih.gov The thiazole ring is a key structural element in several FDA-approved drugs and is prevalent in both natural and synthetic compounds with a range of therapeutic properties. fabad.org.tr The introduction of a fluorophenyl group to the thiazole ring can further enhance the pharmacological profile of the resulting molecules.

The synthesis of various derivatives often starts with the core this compound structure, which can be functionalized to introduce different substituents. For instance, the amino group in 4-(3-fluorophenyl)-1,3-thiazol-2-amine (B1208446) provides a reactive site for further chemical transformations. sigmaaldrich.com This amine can undergo reactions such as N-alkylation and N-acylation to produce analogues of known pharmaceuticals. uzh.ch

The following table outlines examples of diverse organic compounds synthesized using thiazole-based precursors, highlighting the versatility of this chemical class.

| Compound Class | Synthetic Approach | Reference |

| Fluorinated Hydrazinylthiazole Derivatives | Condensation of thiosemicarbazones with 2-bromo-4-fluoroacetophenone. | nih.gov |

| Fused Thiopyrano[2,3-d]thiazole Derivatives | Alkylation or cyanoethylation of a starting thiazole compound. | nih.gov |

| Imidazolyl Thiazole Derivatives | Reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines. | nih.gov |

| 2-(2-hydrazinyl)-1,3-thiazole Derivatives | Not detailed in the provided text. | nih.gov |

Utilization in Scaffold Diversity Generation

The this compound framework is a valuable starting point for generating scaffold diversity in drug discovery and materials science. researchgate.netsigmaaldrich.com The term "scaffold" refers to the core structure of a molecule, which can be systematically modified to create a library of related compounds. This approach is crucial for exploring structure-activity relationships and optimizing the properties of a lead compound.

The thiazole ring itself is a privileged scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.govfabad.org.tr Its ability to participate in various chemical reactions allows for the attachment of different functional groups, leading to a wide range of molecular architectures. researchgate.net

Recent research has demonstrated the use of thiazoles in the development of novel three-dimensional molecular scaffolds through dearomative cycloadditions. acs.org This highlights the ongoing exploration of new synthetic methodologies to expand the chemical space accessible from simple heterocyclic precursors. The generation of diverse scaffolds from thiazole derivatives is instrumental in the search for new therapeutic agents and functional materials. mdpi.comnih.gov

The following table provides examples of how the thiazole scaffold has been utilized to generate diverse molecular structures.

| Research Focus | Key Findings | Reference |

| Synthesis of Novel Thiazole Derivatives | The thiazole nucleus was used to create new compounds with potential antibacterial and antifungal properties. | mdpi.com |

| Development of Anticancer Agents | Thiazole-based small molecules were designed and synthesized to target human lactate (B86563) dehydrogenase A. | nih.gov |

| Neurodegenerative Disease Treatment | 1,3-thiazole derivatives are being investigated as potential treatments for diseases like Alzheimer's and Parkinson's. | nih.gov |

| Energy Transfer-Catalyzed Cycloadditions | A data-driven screening strategy was used to discover new cycloaddition reactions of thiazoles, leading to C(sp3)-rich 3D molecular scaffolds. | acs.org |

Concluding Remarks and Future Research Perspectives

Emerging Trends in Thiazole (B1198619) Chemistry and Fluorine Incorporation

The field of medicinal chemistry is witnessing a significant trend in the development of fluorinated heterocycles due to their enhanced biological activities compared to their non-fluorinated counterparts. frontiersin.orgnih.gov The incorporation of fluorine into the thiazole ring, a scaffold known for a wide array of pharmacological effects, is a key area of contemporary research. mdpi.comfabad.org.tr This strategic fluorination can modulate crucial physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.govacs.org

Recent trends focus on:

Late-Stage Fluorination: Developing novel synthetic methods to introduce fluorine atoms into complex, pre-functionalized thiazole-containing molecules at a late stage of the synthesis. This allows for the rapid generation of diverse fluorinated analogs for biological screening.

Multifunctional Hybrids: Designing hybrid molecules that combine the fluorinated thiazole moiety with other pharmacologically active scaffolds to create synergistic effects or target multiple biological pathways simultaneously. researchgate.netnih.gov

Organofluorine Chemistry: Exploring new fluorinating reagents and catalytic systems that are more efficient, selective, and environmentally benign. nih.gov This includes the use of photoredox catalysis and biocatalysis for C-F bond formation. mdpi.com

The strategic placement of fluorine, as seen in 2-(3-Fluorophenyl)-1,3-thiazole, is a testament to the growing understanding of how this atom can be used to fine-tune molecular properties for specific applications.

Integration of Advanced Experimental and Computational Techniques

To accelerate the discovery and optimization of fluorinated thiazole derivatives, the integration of advanced experimental and computational methods is becoming increasingly crucial. This synergistic approach allows for a more rational and efficient design process.

Key integrated techniques include:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening (HTS) enables the rapid preparation and evaluation of large libraries of fluorinated thiazole compounds against various biological targets.

Computational Modeling: Molecular docking and molecular dynamics simulations are instrumental in predicting the binding modes and affinities of fluorinated thiazoles with target proteins. researchgate.net These computational tools help in understanding structure-activity relationships (SAR) and guide the design of more potent and selective analogs. mdpi.comresearchgate.net

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques such as 19F NMR, along with single-crystal X-ray diffraction, provide detailed insights into the structure, conformation, and electronic properties of these molecules. nih.govnih.gov This experimental data is vital for validating and refining computational models.

The combination of these techniques allows researchers to move from initial hit identification to lead optimization in a more streamlined and informed manner.

Potential for Developing Novel Therapeutic Leads

The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. fabad.org.trresearchgate.net The addition of fluorine further enhances its potential, and derivatives of fluorinated thiazoles are being investigated for a wide range of therapeutic applications.

Promising areas for therapeutic development include:

Anticancer Agents: Many thiazole derivatives exhibit potent anticancer activity by targeting various kinases and other signaling pathways involved in cancer progression. mdpi.comnih.gov Fluorination can enhance the potency and pharmacokinetic profile of these compounds. mdpi.com